(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Description
(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes like nitric oxide synthase .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of coordinate covalent bonds with metal ions in enzyme active sites .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often related to their target enzymes .
Pharmacokinetics
Imidazole derivatives are generally known for their good absorption and distribution profiles, while their metabolism and excretion can vary significantly depending on the specific structure of the compound .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, often related to their inhibition or activation of target enzymes .
Properties
IUPAC Name |
[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)15-3-1-2-14(10-15)18(29)27-8-6-26(7-9-27)16-11-17(25-12-24-16)28-5-4-23-13-28/h1-5,10-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULYPZKGWAPLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.